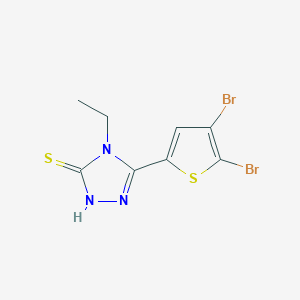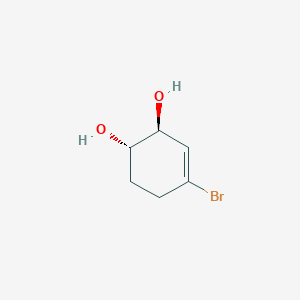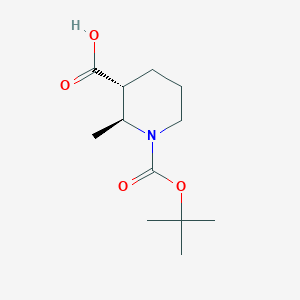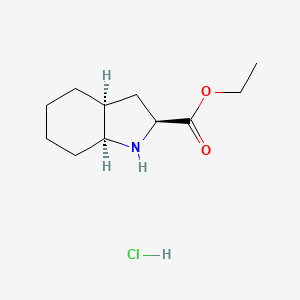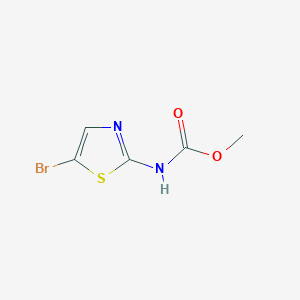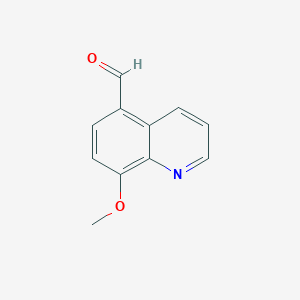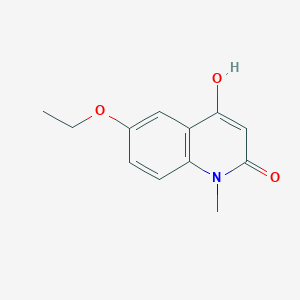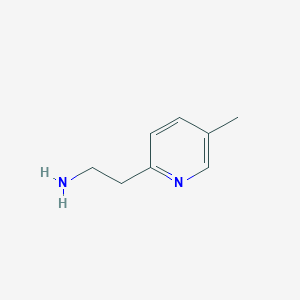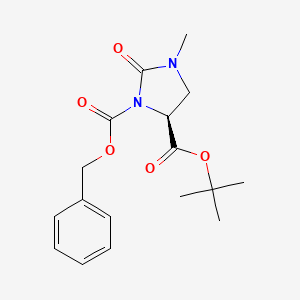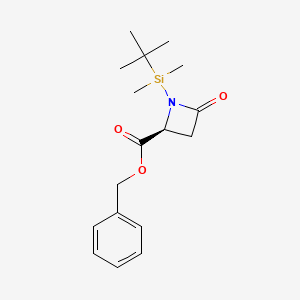
benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate
Overview
Description
The compound “benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate” is a complex organic molecule. It contains a benzyl group, a tert-butyldimethylsilyl group, and a 4-oxoazetidine-2-carboxylate group . The tert-butyldimethylsilyl group is a silyl ether protecting group for alcohols .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyldimethylsilyl (TBDMS) ethers . These ethers can be easily deprotected by employing a catalytic amount of acetyl chloride in dry methanol . An efficient synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tert-butyldimethylsilyl group consists of a tert-butyl group and two methyl groups bonded to a silicon atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The tert-butyldimethylsilyl group is commonly used as a silyl ether protecting group for alcohols . It has been reported that various N-nitroso compounds can be synthesized from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions .Scientific Research Applications
Synthesis and Chemical Transformations
Isomerization and Protecting Groups
The tert-butyldimethylsilyl group, a component of the compound , demonstrates unique isomerization behaviors in ribonucleosides and plays a significant role as a protecting group in various organic syntheses (Olgivie & Entwistle, 1981).
Synthesis of Antibacterial Agents
The compound is involved in the synthesis of certain β-lactam antibiotics, which have shown effectiveness against Gram-positive microorganisms. This underscores its importance in the development of new antibacterial agents (Tombor, Greff, Nyitrai, & Kajtár-Peredy, 1995).
Development of Carbohydrate Derivatives
It is utilized in the regiospecific transformation of carbohydrates, contributing to the synthesis of various carbohydrate derivatives with potential applications in medicinal chemistry (Thiem, 1988).
Protection of Functional Groups
The tert-butyldimethylsilyl amine, a related reagent, is used for the protection of benzyl alcohols, phenols, and carboxylic acids, highlighting its versatility in organic synthesis (Duczynski, Fuller, & Stewart, 2016).
Synthesis of Bioactive Compounds
Its derivatives have been synthesized and evaluated as enzyme inhibitors, particularly for proteases like elastase and papain. This demonstrates its potential in the development of new therapeutic agents (Achilles, Schneider, Schirmeister, & Otto, 2000).
Analysis of Carboxylates
The tert-butyldimethylsilylated derivatives of carboxylates are used in gas-liquid chromatography and mass spectral analysis, indicating the compound’s relevance in analytical chemistry (Mawhinney, Robinett, Atalay, & Madson, 1986).
AChE/BChE Inhibitors
Novel silicon-based carbamate derivatives, including those related to the compound, are synthesized and characterized as potential acetyl- and butyrylcholinesterase inhibitors. This suggests its potential application in treating neurodegenerative diseases (Bąk, Pizova, Kozik, Vorčáková, Kos, Treml, Odehnalová, Oravec, Imramovský, Bobál, Smoliński, Trávníček, & Jampílek, 2019).
Future Directions
The future directions in the research and application of this compound could involve further exploration of its synthesis, reactivity, and potential uses in various chemical reactions. The use of tert-butyl nitrite (TBN) under solvent-free conditions for the synthesis of various N-nitroso compounds from secondary amines represents one such direction .
properties
IUPAC Name |
benzyl (2S)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3Si/c1-17(2,3)22(4,5)18-14(11-15(18)19)16(20)21-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWHTJZTXLEJG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)N1[C@@H](CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



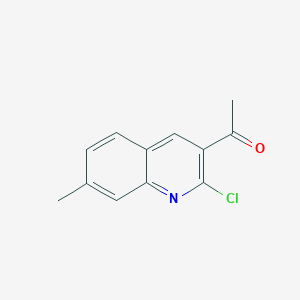

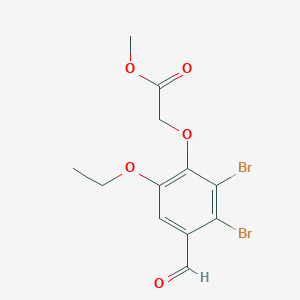
![Boronic acid, [6-(1-cyanocyclopropyl)-3-pyridinyl]-](/img/structure/B3286489.png)
